

Application of Barnidipine-d5 in Therapeutic Drug Monitoring

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Compound of Interest

Compound Name: Barnidipine-d5

Cat. No.: B12371404

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Introduction

Barnidipine is a dihydropyridine calcium channel blocker utilized in the management of hypertension.[1][2] It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[3][4] Therapeutic Drug Monitoring (TDM) is a clinical practice that involves measuring drug concentrations in a patient's bloodstream at specific intervals to maintain a concentration within a therapeutic window, thereby optimizing efficacy and minimizing toxicity. For barnidipine, which is effective at very low plasma concentrations, highly sensitive and specific analytical methods are required for accurate quantification.[5][6]

Barnidipine-d5, a deuterated analog of barnidipine, serves as an ideal internal standard for its quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to barnidipine, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of the parent drug.

Clinical Rationale for Therapeutic Drug Monitoring

While routine TDM for all patients on barnidipine is not standard practice, it can be valuable in specific clinical scenarios:

- **Suspected Toxicity:** In cases of overdose or suspected adverse drug reactions, measuring barnidipine concentrations can confirm toxicity and guide clinical management. Symptoms of overdose can include severe hypotension, bradycardia, and atrioventricular block.[7]
- **Lack of Therapeutic Response:** If a patient is not responding to standard doses of barnidipine, TDM can help determine if this is due to non-adherence, malabsorption, or rapid metabolism.
- **Altered Pharmacokinetics:** In patient populations with conditions that may alter drug pharmacokinetics, such as renal or hepatic impairment, TDM can aid in dose adjustments.
- **Drug-Drug Interactions:** When co-administered with drugs that may alter its metabolism (e.g., inhibitors or inducers of the CYP3A4 enzyme), TDM can help ensure that barnidipine concentrations remain within the therapeutic range.[7]

Currently, a definitive therapeutic range for barnidipine has not been established in clinical guidelines. However, pharmacokinetic studies have reported peak plasma concentrations after therapeutic doses. For instance, a single 10 mg modified-release dose of barnidipine resulted in a peak plasma concentration of approximately 0.48 µg/L (0.48 ng/mL).[7][8]

Analytical Methodology: Quantification of Barnidipine in Human Plasma using LC-MS/MS with Barnidipine-d5 Internal Standard

The use of **Barnidipine-d5** as an internal standard in LC-MS/MS methods provides high sensitivity, specificity, and reproducibility for the quantification of barnidipine in biological matrices such as human plasma.[5][6]

Method Validation Parameters

The following tables summarize the quantitative data from various validated LC-MS/MS methods for the analysis of barnidipine using **Barnidipine-d5**.

Parameter	Method 1	Method 2	Method 3
Lower Limit of Quantification (LLOQ)	0.5 pg/mL	5.0 pg/mL	10 ng/mL
Linearity Range	0.5 - 250.0 pg/mL	5.0 - 8000 pg/mL	50 - 1000 ng/mL
Internal Standard	Not Specified	Barnidipine-d5	Indapamide
Sample Volume	200 µL	500 µL	200 µL
Extraction Method	Liquid-Liquid Extraction	Solid-Phase Extraction	Solid-Phase Extraction
Precision (%CV)	Within acceptance limits	< 20% at LLOQ, < 15% at other levels	< 9.86%
Accuracy	Within acceptance limits	Within acceptance criteria	Not Specified
Recovery	Not Specified	> 80%	> 61%
Reference	[6]	[5]	[9]

Experimental Protocols

Below are detailed protocols for sample preparation and LC-MS/MS analysis, synthesized from published methods.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on a highly sensitive method for the detection of barnidipine in human plasma.[\[5\]](#)

- Sample Preparation:

1. Pipette 500 µL of human plasma into a clean microcentrifuge tube.
2. Add 50 µL of **Barnidipine-d5** internal standard solution.
3. Vortex the sample.

4. Add 500 μ L of 2% ortho-phosphoric acid in water and vortex again.
- Solid-Phase Extraction:
 1. Condition a Bond Elut Plexa (1cc / 30mg) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 2. Load the pre-treated plasma sample onto the SPE cartridge.
 3. Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol/water solution.
 4. Wash the cartridge twice with 1 mL of 100% water.
 5. Elute the analyte and internal standard with 1 mL of acetonitrile.
 6. Evaporate the eluate to dryness under a stream of nitrogen gas.
 7. Reconstitute the residue in 200 μ L of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for sub-picogram level analysis of barnidipine.^[6]

- Sample Preparation:
 1. Pipette 200 μ L of human plasma into a clean microcentrifuge tube.
 2. Add the internal standard solution (**Barnidipine-d5**).
 3. Add extraction buffer and vortex.
 4. Perform liquid-liquid extraction by adding an appropriate extraction solution (e.g., a mixture of organic solvents).
 5. Vortex thoroughly and then centrifuge to separate the organic and aqueous layers.
- Extraction and Reconstitution:
 1. Transfer the supernatant (organic layer) to a clean tube.

2. Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
3. Reconstitute the residue in 150 µL of the reconstitution solution (mobile phase).
4. Vortex to ensure complete dissolution.

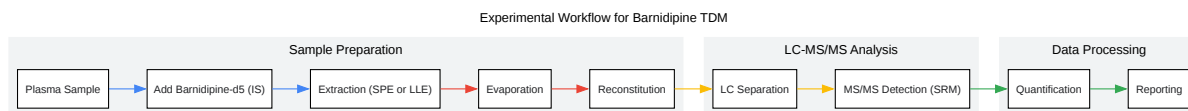
LC-MS/MS Instrumental Conditions

The following are representative instrumental conditions for the analysis of barnidipine and **Barnidipine-d5**.

Parameter	Condition
LC System	UHPLC System
Column	C18 or HILIC column (e.g., Thermo Scientific Synchronis C18, 3 x 100 mm, 5 µm or Phenomenex Luna HILIC, 150 mm x 4.6 mm, 3.0 µm)
Mobile Phase A	0.1% Formic acid in Water or 2 mM Ammonium formate (pH 4 with formic acid)
Mobile Phase B	0.1% Formic acid in Methanol or Acetonitrile
Flow Rate	0.450 - 0.500 mL/minute
Injection Volume	10 µL
Column Temperature	40 °C
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Selected Reaction Monitoring (SRM)
Ion Source Temp.	600 °C
IonSpray Voltage	3200 V

Visualizations

Experimental Workflow

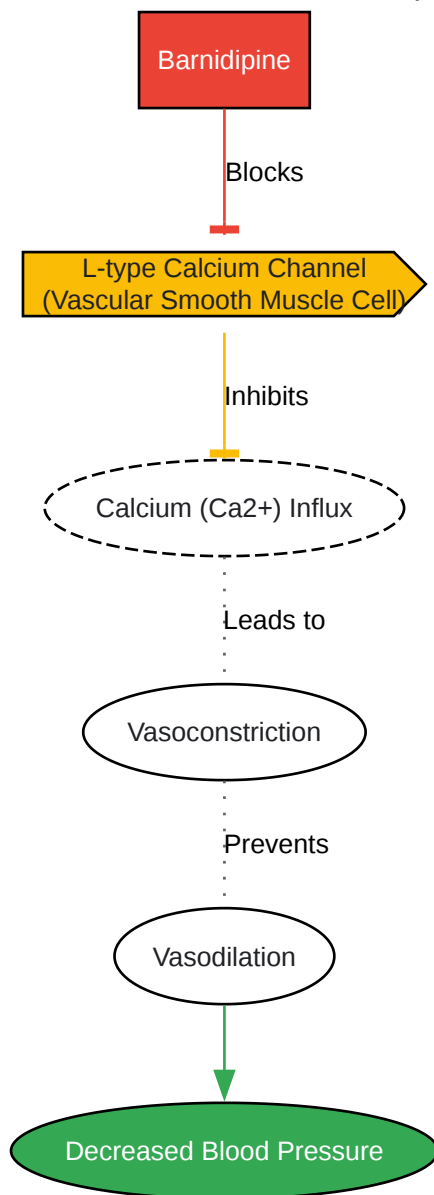


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Caption: Workflow for barnidipine analysis using **Barnidipine-d5**.

Signaling Pathway of Barnidipine

Mechanism of Action of Barnidipine



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Caption: Barnidipine blocks L-type calcium channels to induce vasodilation.

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